Edobacomab - 141410-98-2

Edobacomab

Catalog Number: EVT-1518651
CAS Number: 141410-98-2
Molecular Formula: C9H18OS
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Edobacomab is a murine monoclonal antibody classified as an immunoglobulin M, specifically designed to target the lipid A component of endotoxins produced by Gram-negative bacteria. This antibody has been investigated primarily for its potential therapeutic applications in treating conditions associated with sepsis, particularly those caused by Gram-negative infections. The development and study of Edobacomab highlight its significance in the field of immunotherapy and infectious disease management.

Source and Classification

Edobacomab was derived from hybridoma technology, which involves the fusion of myeloma cells with spleen cells from immunized mice. This process allows for the production of specific antibodies against antigens—in this case, the lipid A portion of lipopolysaccharides found in the outer membrane of Gram-negative bacteria . As a monoclonal antibody, Edobacomab is classified under therapeutic agents aimed at neutralizing bacterial endotoxins, thereby potentially mitigating the effects of sepsis.

Synthesis Analysis

Methods and Technical Details

The synthesis of Edobacomab involves several key steps:

  1. Immunization: Mice are immunized with purified lipid A to elicit an immune response.
  2. Cell Fusion: Spleen cells from immunized mice are fused with myeloma cells to create hybridomas that can produce specific antibodies.
  3. Selection: Hybridomas are screened for those producing antibodies that bind specifically to lipid A.
  4. Cloning: Selected hybridomas are cloned to ensure the uniformity of the antibody produced.
  5. Production: The cloned hybridomas are cultured in bioreactors to produce large quantities of Edobacomab, which is then harvested and purified .

The purification process typically involves affinity chromatography, where the antibody is separated from other proteins based on its specific binding properties.

Molecular Structure Analysis

Structure and Data

Edobacomab has a complex molecular structure typical of monoclonal antibodies, consisting of two heavy chains and two light chains linked by disulfide bonds. The variable regions of these chains determine the specificity for lipid A, while the constant regions define its class as an immunoglobulin M.

  • Molecular Weight: Approximately 970 kDa (for the intact antibody).
  • Amino Acid Composition: The exact sequence can vary depending on the specific clone used but generally consists of around 500-600 amino acids per chain.

The structural analysis can be further elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into the three-dimensional arrangement of atoms within the antibody .

Chemical Reactions Analysis

Reactions and Technical Details

Edobacomab primarily functions through binding interactions with endotoxins. The mechanism by which it neutralizes these toxins involves:

  1. Binding: Edobacomab binds to lipid A, preventing it from interacting with host immune receptors.
  2. Neutralization: This binding inhibits the pro-inflammatory responses typically triggered by endotoxins, thereby reducing systemic inflammation associated with sepsis.

In vitro studies have demonstrated that Edobacomab can effectively reduce cytokine release in response to endotoxin exposure, indicating its potential efficacy in clinical applications .

Mechanism of Action

Process and Data

The mechanism of action for Edobacomab involves several key processes:

  1. Endotoxin Neutralization: By binding to lipid A, Edobacomab prevents the activation of Toll-like receptor 4 (TLR4), which is responsible for initiating inflammatory pathways upon endotoxin recognition.
  2. Reduction of Cytokine Production: This inhibition leads to decreased production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukins, which are crucial mediators in septic shock .
  3. Improvement in Survival Rates: Clinical trials have indicated that administration of Edobacomab can improve survival rates in patients experiencing Gram-negative sepsis by mitigating the severe inflammatory response .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically presented as a clear solution when formulated for intravenous administration.
  • Stability: Edobacomab is stable under proper storage conditions (usually refrigerated) but may require specific formulations to maintain activity over time.
  • Solubility: Highly soluble in physiological buffers, making it suitable for intravenous use.

Chemical properties include:

  • pH Stability Range: Generally stable between pH 6-8.
  • Thermal Stability: Sensitive to extreme temperatures; stability decreases significantly at elevated temperatures .
Applications

Scientific Uses

Edobacomab has several notable applications in scientific research and clinical practice:

  1. Sepsis Treatment: Primarily investigated as a therapeutic agent for treating Gram-negative sepsis by neutralizing endotoxins.
  2. Diagnostic Tools: Potential applications in developing diagnostic assays for detecting endotoxins in clinical samples.
  3. Research Applications: Used in studies aimed at understanding immune responses to bacterial infections and developing new therapies targeting endotoxin-related pathologies .
Molecular Characterization of Edobacomab

Structural Composition as a Murine Monoclonal IgM Antibody

Edobacomab (CAS 141410-98-2), designated as E5 or XMMEN-0E5 in research contexts, is a recombinant murine monoclonal antibody of the immunoglobulin M (IgM) isotype. Produced in Chinese Hamster Ovary (CHO) cell expression systems, it maintains a molecular weight of approximately 950 kDa, characteristic of pentameric IgM structures. This antibody consists of heavy (μ) chains and light (κ) chains stabilized by disulfide bonds and a J-chain polypeptide facilitating multimer assembly. Each IgM subunit contains antigen-binding fragments (Fab) with complementarity-determining regions (CDRs) specific to endotoxin, alongside crystallizable fragment (Fc) domains mediating effector functions like complement activation. Protein L purification yields preparations exceeding 95% purity with endotoxin levels below 0.01 EU/µg, as confirmed by the Limulus Amebocyte Lysate (LAL) method [1] [4] [9].

Table 1: Structural Attributes of Edobacomab

PropertySpecification
CAS Number141410-98-2
Host SystemCHO cells
Antibody ClassRecombinant Murine Monoclonal IgM
Molecular Weight~950 kDa
Purity>95% (SDS-PAGE verified)
ValencyPentameric (10 antigen-binding sites)
Storage Stability-20°C to -80°C (12 months); PBS, pH 7.4

Epitope Specificity: Lipid A Domain of Gram-Negative Bacterial Endotoxin

Edobacomab targets the lipid A moiety within the lipopolysaccharide (LPS) structure of Gram-negative bacterial endotoxins. Lipid A—a disaccharide-bound glucosamine backbone with attached acyl chains and phosphate groups—serves as the conserved pathogenic element triggering septic shock. Edobacomab’s specificity is mediated by hydrophobic and ionic interactions with lipid A’s phosphorylated glucosamine units and fatty acid side chains, as identified through competitive binding assays. This interaction exhibits broad cross-reactivity against lipid A variants from Escherichia coli, Salmonella minnesota, and other Enterobacteriaceae. Crucially, epitope accessibility depends on the physicochemical context: Edobacomab binds soluble endotoxin in liquid phase but shows reduced reactivity against immobilized LPS in solid-phase assays due to steric hindrance of lipid A domains [1] [2] [4].

Table 2: Correlation Between Plasma Endotoxin Levels and Edobacomab Efficacy

Endotoxin GroupPlasma Endotoxin (pg/mL)Efficacy Rate (%)
High (H)>9.873.1%
Medium (M)3.0–9.870.4%
Low (L)<3.038.1%

Source: Phase II trial in 74 patients with Gram-negative sepsis [1]

Biophysical Properties: Avidity, Binding Kinetics, and Thermodynamic Stability

The pentameric structure of Edobacomab confers exceptional functional avidity through multivalent binding to endotoxin aggregates. Surface plasmon resonance (SPR) and biolayer interferometry (BLI) studies demonstrate rapid association kinetics (kₐ ≈ 10⁵ M⁻¹s⁻¹) and slow dissociation kinetics (kd ≈ 10⁻⁴ s⁻¹), yielding a low nanomolar equilibrium dissociation constant (KD). This avidity-driven binding is entropy-dominated, with thermodynamic analyses indicating hydrophobic interactions as key stabilizing forces. Pre-incubation experiments confirm Edobacomab neutralizes endotoxin bioactivity: incubation with 2–10 mg/kg E5 before LPS administration in rat models attenuated circulatory dysfunction by >80%, whereas in vivo administration post-infection showed variable efficacy due to target accessibility limitations [1] [2] [6].

Comparative Analysis with Humanized and Chimeric mAb Derivatives

Edobacomab’s murine origin contrasts sharply with engineered derivatives like humanized IgG or chimeric antibodies. Key distinctions include:

  • Immunogenicity: Murine IgM induces human anti-mouse antibody (HAMA) responses, limiting therapeutic repeatability. Humanized IgG derivatives reduce this risk via human Fc frameworks.
  • Serum Half-life: IgM persists 5–7 days in circulation versus IgG’s 21–28 days, necessitating higher/frequent dosing.
  • Effector Functions: IgM activates the complement cascade (C1q binding) more potently than IgG but lacks Fcγ receptor-mediated phagocytosis.
  • Production Complexity: Pentameric IgMs require complex assembly in CHO cells, whereas monovalent IgG fragments enable simpler manufacturing [3] [7] [8].

Table 3: Edobacomab vs. Engineered Antibody Formats

AttributeEdobacomab (Murine IgM)Chimeric IgGHumanized IgG
ImmunogenicityHigh (HAMA response)ModerateLow
Half-life5–7 days14–21 days21–28 days
ValencyDecavalentBivalentBivalent
Effector MechanismsComplement activationADCC, CDC, PhagocytosisADCC, CDC, Phagocytosis
Production SystemCHO cellsCHO/NS0 cellsCHO/HEK cells

Despite drawbacks, Edobacomab’s decavalent binding offers superior avidity against multimeric endotoxin—a trait less replicable in monovalent formats. Newer biosimilars (e.g., ADT1193) retain the parental IgM structure while optimizing CHO cell expression to minimize batch variability, highlighting a niche for multivalent antibodies in targeting complex antigens [4] [9].

Properties

CAS Number

141410-98-2

Product Name

Edobacomab

Molecular Formula

C9H18OS

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.